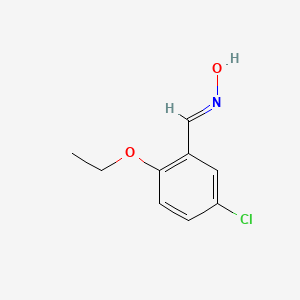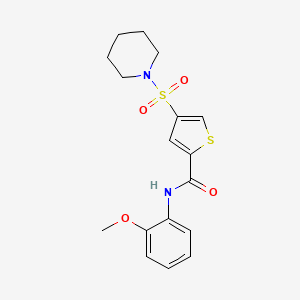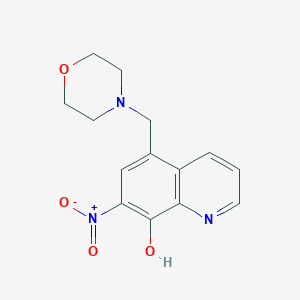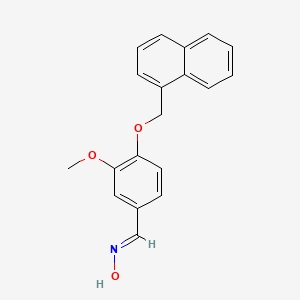![molecular formula C19H25N5O2 B5544651 N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of benzamide derivatives that have been explored for their potential biological applications. These compounds are of significant interest in drug chemistry due to their versatile biological activities and potential to bind nucleotide protein targets (Saeed et al., 2015).
Synthesis Analysis
Synthesis of benzamide derivatives often involves the use of non-steroidal anti-inflammatory drugs as precursors, employing methods that yield compounds with potential biological applications. For instance, a series of differently substituted benzamides were synthesized using 4-aminophenazone (antipyrine), highlighting a methodological approach to generating compounds for further medicinal chemistry applications (Saeed et al., 2015).
Molecular Structure Analysis
The molecular structure and interactions of similar compounds have been studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the crystal packing, stabilization by hydrogen bonds, and the importance of π-interactions in the structural integrity of these compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives can be assessed through various spectroscopic and computational methods. For example, the synthesis and characterization of specific benzamide derivatives involve FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction (XRD), alongside theoretical studies for optimized molecular structures and vibrational frequencies (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties, including solubility and stability, are crucial for the development of benzamide derivatives as potential therapeutic agents. Studies on solvation energy values and the stability of compounds in solution contribute to understanding their physical characteristics in biological environments (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards biological targets and potential inhibitory activities, are determined through bioassays and molecular docking studies. For instance, benzamide derivatives have been screened for their inhibitory potential against human recombinant enzymes, providing insights into their chemical interactions with biological molecules (Saeed et al., 2015).
科学的研究の応用
Synthesis and Characterization
- Synthetic Methodologies: Research on similar pyrazole and benzamide derivatives demonstrates advanced synthetic routes for creating biologically active molecules. For instance, the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported, showcasing methods for attaching pyrazole rings to benzamide structures, which are of great interest in drug chemistry due to their potential biological applications (A. Saeed et al., 2015).
Biological Evaluation and Potential Applications
- Biological Activities: Similar compounds have been screened for various biological activities. For example, the derivatives mentioned above were evaluated against human recombinant alkaline phosphatase and human and rat ecto-5'-nucleotidases, showing inhibitory potential. This suggests potential applications in targeting nucleotide protein interactions, which is relevant for therapeutic interventions in diseases where these enzymes play a critical role (A. Saeed et al., 2015).
Antimicrobial and Antitumor Activities
Antimicrobial Assessment
The use of thiosemicarbazide derivatives as precursors in the synthesis of heterocyclic compounds has been explored, with some synthesized compounds tested for their antimicrobial activity. This highlights the potential of pyrazole and benzamide derivatives in developing new antimicrobial agents (W. Elmagd et al., 2017).
Anticancer Agents
Additionally, certain dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives have been synthesized and evaluated for their anticancer activities, showcasing the potential of similar structures in cancer therapy (A. Abu‐Hashem et al., 2017).
特性
IUPAC Name |
N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-6-7-16(11-17(14)24-10-8-20-19(24)26)18(25)22(2)9-4-5-15-12-21-23(3)13-15/h6-7,11-13H,4-5,8-10H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCGEHZLOZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCCC2=CN(N=C2)C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)


![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)
